![molecular formula C12H9F2N3O3S B1327070 3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid CAS No. 1142202-71-8](/img/structure/B1327070.png)

3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid

Overview

Description

Synthesis and Biological Activity Analysis

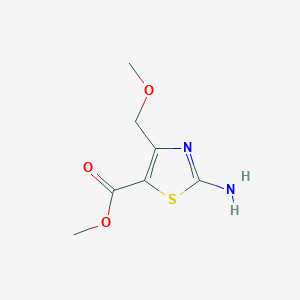

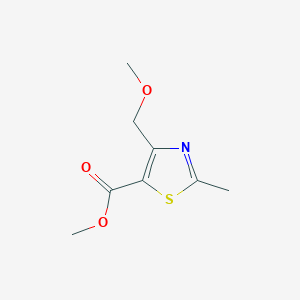

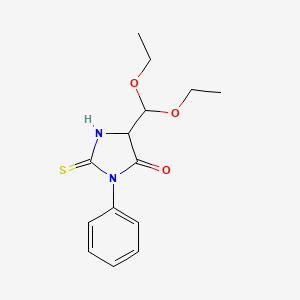

The synthesis of derivatives of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acids, which are structurally related to the compound , has been achieved through the Hantzsch method starting from N-phenyl-N-thiocarbamoyl-β-alanine. These compounds have shown discrete antimicrobial activity, and one derivative in particular has demonstrated the ability to enhance rapeseed growth, seed yield, and oil content .

Molecular Structure Analysis

A detailed study of the molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, has been conducted using spectroscopic techniques and single-crystal X-ray diffraction. The compound crystallized in the orthorhombic space group with specific unit cell parameters. Density Functional Theory (DFT) calculations were performed to analyze the structural geometry, electronic properties, and molecular interactions, showing a strong correlation with experimental data. The presence of N-H…N hydrogen bonding and significant conjugative interactions were noted, which could influence the properties of similar compounds like 3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid .

Chemical Reactions Analysis

In the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, a multi-step process was employed starting from 4-chlorobenzoic acid. This process involved esterification, hydrazination, salt formation, cyclization, and nucleophilic attack to produce the final sulfonamide derivatives. Some of these derivatives exhibited antiviral activity against the tobacco mosaic virus, indicating the potential for bioactive properties in similar thiadiazole compounds .

Physical and Chemical Properties Analysis

The reaction of 3-mercaptopropionic acid-nitrile imine adducts with 1,1'-carbonyldiimidazole and 1,1'-thiocarbonyldiimidazole led to an unexpected cyclization, resulting in the formation of 1,3,4-thiadiazol-2-(3H)-ones and -2(3H)-thiones. The elimination of the propionate moiety was observed, and the constitution of these heterocyclic products was confirmed by analytical and spectral data, as well as single crystal X-ray structure determination. These findings provide insight into the reactivity and potential transformations of thiadiazole compounds .

Scientific Research Applications

Synthesis and Chemical Properties

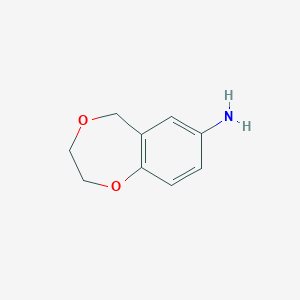

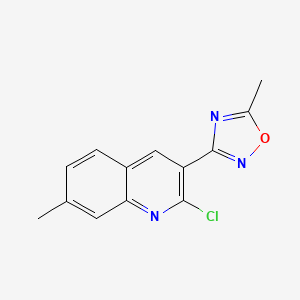

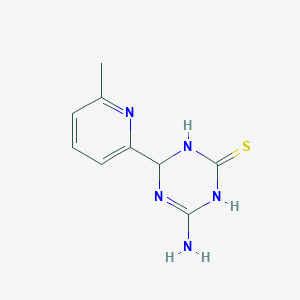

Synthesis of Heterocyclic Compounds

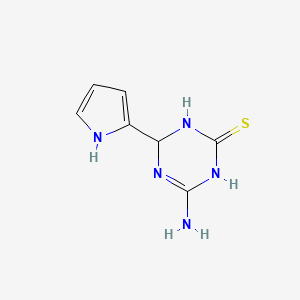

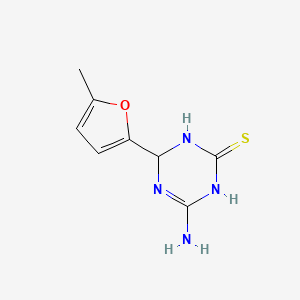

Research has shown the synthesis of 5-azolyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones and 5-azolyl-1,3,4-thiadiazol-2-amines based on derivatives of 5-arylisoxazole-3-carboxylic and 4,5-dichloroisothiazole-3-carboxylic acids, demonstrating the chemical versatility of thiadiazole compounds (Petkevich et al., 2021).

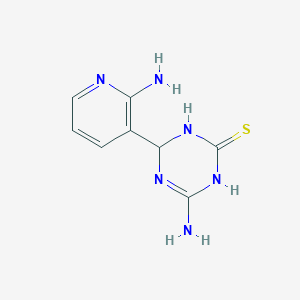

Synthesis of Antimicrobial Compounds

Another study focused on synthesizing new compounds from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl) amino] propanoic acid to evaluate their antimicrobial activity. This research is significant in exploring the potential of thiadiazole derivatives in antimicrobial applications (Pund et al., 2020).

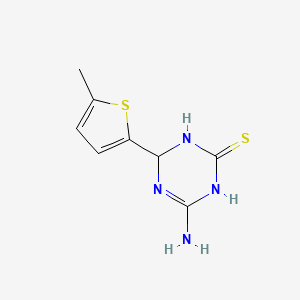

Prospective Pharmacological Applications

A study dedicated to the design and synthesis of new 2,5-disubstituted 1,3,4-thiadiazoles, discusses these compounds as prospective anticonvulsants and antiproliferative agents, showing their potential in pharmacological contexts (Sych, Perekhoda, & Tsapko, 2016).

Biological and Pharmacological Applications

Carbonic Anhydrase Inhibitors

Amide derivatives of 5-amino-1,3,4-thiadiazole 2-sulfonamide have been synthesized and investigated for their inhibitory effects on carbonic anhydrase isoenzymes, demonstrating their relevance in medicinal chemistry (Bülbül, Kasımoğulları, & Küfreviˇoğlu, 2008).

Antimicrobial Agents

The synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents indicates the potential use of thiadiazole derivatives in combating microbial infections (Sah et al., 2014).

Antiviral Activity

A study on the synthesis of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides and their antiviral activity against tobacco mosaic virus highlights the potential use of these compounds in virology and antiviral treatments (Chen et al., 2010).

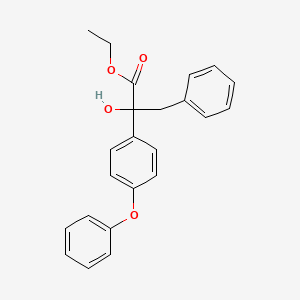

Antihypertensive Agents

Research into the synthesis of novel aryloxy propanoyl thiadiazoles as potential antihypertensive agents underscores the significance of these compounds in cardiovascular medicine (Samel & Pai, 2010).

Future Directions

properties

IUPAC Name |

3-[5-[(2,4-difluorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2N3O3S/c13-6-1-2-8(7(14)5-6)15-11(20)12-17-16-9(21-12)3-4-10(18)19/h1-2,5H,3-4H2,(H,15,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIYOXJYXWIBMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)C2=NN=C(S2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)

![[2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327008.png)